Ethyl 3-[(1-phenylethyl)amino]propanoate is a chemical compound with the molecular formula and a molecular weight of approximately 221.299 g/mol. It is classified as an ester and features an amino group attached to a propanoate backbone. This compound is known for its potential applications in medicinal chemistry and organic synthesis due to its unique structural characteristics.
Ethyl 3-[(1-phenylethyl)amino]propanoate belongs to the class of compounds known as amino esters. These compounds typically exhibit diverse biological activities, making them valuable in medicinal chemistry. Its structure includes an ethyl ester group, a propanoate moiety, and a phenylethylamine component, which contribute to its chemical reactivity and potential biological interactions.
The synthesis of Ethyl 3-[(1-phenylethyl)amino]propanoate can be achieved through several methods, primarily involving the reaction of appropriate starting materials under controlled conditions. A common synthetic route involves the following steps:
The typical yield for this synthesis can reach up to 92%, depending on the reaction conditions and purity of starting materials used . The reaction temperature, solvent choice, and catalyst presence are critical factors that influence yield and purity.
Ethyl 3-[(1-phenylethyl)amino]propanoate features a distinct molecular structure characterized by:
The structural representation can be described as follows:
Ethyl 3-[(1-phenylethyl)amino]propanoate can undergo several chemical reactions, including:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The conditions under which these reactions occur (temperature, solvent) significantly affect the outcome.
The mechanism of action for Ethyl 3-[(1-phenylethyl)amino]propanoate primarily involves its interaction with biological targets through its amino group. Upon hydrolysis, the active amine can engage with various receptors or enzymes, potentially influencing biological pathways related to neurotransmission or metabolic processes.
Research indicates that similar compounds exhibit varied biological activities due to their structural motifs, suggesting that Ethyl 3-[(1-phenylethyl)amino]propanoate may also possess similar properties.
While specific physical properties such as density, boiling point, and melting point are not extensively documented for Ethyl 3-[(1-phenylethyl)amino]propanoate, general characteristics of similar compounds suggest that it is likely a liquid at room temperature with moderate volatility.
Key chemical properties include:
Relevant data indicate that these properties make it suitable for various applications in organic synthesis and medicinal chemistry .
Ethyl 3-[(1-phenylethyl)amino]propanoate has potential applications in several scientific fields:
The versatility of this compound underscores its importance in ongoing research within pharmaceutical sciences and organic chemistry.
Ethyl 3-[(1-phenylethyl)amino]propanoate represents a structurally distinct secondary amine featuring a phenethylamine backbone modified with an ethyl propanoate ester functionality. Its systematic IUPAC name directly describes its molecular architecture: the ethyl ester group attached to the propanoate chain, with the amine nitrogen substituted by a 1-phenylethyl group. The compound is alternatively named as ethyl 3-((1-methyl-2-phenylethyl)amino)propanoate in chemical catalogs, reflecting the branching methyl group on the carbon adjacent to the nitrogen [1] [2]. This molecular framework positions it within a broader class of amino acid ester derivatives that serve as versatile building blocks in pharmaceutical synthesis.
The structural signature comprises three key regions: (1) the aromatic domain (phenyl ring), which facilitates hydrophobic interactions and π-stacking; (2) the amino spacer that enables conformational flexibility; and (3) the ester terminus that confers hydrolytic sensitivity while modulating polarity. This trifunctional design allows for extensive chemical derivatization at multiple sites: N-alkylation/reduction of the amine, hydrolysis/replacement of the ester, or substitution on the phenyl ring. Medicinal chemists exploit this versatility to fine-tune physicochemical properties including logP, water solubility, and metabolic stability. The compound's molecular weight (221.30 g/mol) and moderate polarity align it with Lipinski's criteria for drug-like molecules, suggesting potential for bioavailability optimization in lead development programs [1] [6].
Table 1: Structural Identifiers and Molecular Descriptors
Property | Value |
---|---|
IUPAC Name | Ethyl 3-[(1-phenylethyl)amino]propanoate |
Alternative Name | Ethyl 3-((1-methyl-2-phenylethyl)amino)propanoate |
Molecular Formula | C₁₃H₁₉NO₂ |
CAS Registry Number | 3936-54-7 |
InChI Key | BWGWNMRMEDERRE-UHFFFAOYSA-N |
Molecular Weight | 221.30 g/mol |
Key Functional Groups | Secondary amine, ethyl ester, phenyl |
Commercial sourcing presents challenges, as suppliers including Sigma-Aldrich categorize it among rare and unique chemicals intended for early discovery research. Analytical characterization data (NMR, HPLC) is typically unavailable, requiring researchers to independently confirm identity and purity [1] [2]. This limited availability underscores its status as a specialized synthetic intermediate rather than a commodity chemical.
The compound’s structural kinship to privileged pharmacophores becomes evident when examining the historical trajectory of aryl hydrocarbon receptor (AhR) ligands, particularly benzimidazole derivatives. While not itself a benzimidazole, ethyl 3-[(1-phenylethyl)amino]propanoate shares critical design elements with early AhR modulators: (1) a planar aromatic system for receptor engagement; (2) a flexible linker enabling optimal spatial orientation; and (3) electron-rich domains facilitating specific binding interactions. This architectural resemblance places it within the conceptual lineage of synthetic AhR agonists/antigens derived from benzimidazole scaffolds [5].
The evolution of AhR-targeted compounds accelerated with the recognition that ligand hydrophobicity and steric bulk near the amine nitrogen profoundly influence binding affinity and functional outcomes. Medicinal chemistry campaigns systematically explored N-substitution patterns on benzimidazole cores, demonstrating that branched alkyl chains (like the 1-phenylethyl moiety) could enhance selectivity over alternative receptor subtypes. These insights translate directly to the design rationale for ethyl 3-[(1-phenylethyl)amino]propanoate derivatives, where the chiral center introduces possibilities for stereoselective receptor recognition [4] [5].
Parallel developments occurred in the opioid receptor ligand field, particularly with fentanyl-related 4-anilidopiperidines. Research demonstrated that modifying the phenethylamine region—precisely the domain analogous to this compound's core structure—could dramatically alter μ-opioid receptor potency and selectivity. For example, introducing methyl groups on the carbon alpha to the nitrogen created steric hindrance that modulated receptor association kinetics. These structural lessons informed broader medicinal chemistry principles regarding amine substitution effects on receptor engagement, principles applicable to ethyl 3-[(1-phenylethyl)amino]propanoate derivatization [3].
Table 2: Structural Evolution of Key Pharmacophores with Analogous Domains
Structural Era | Design Innovation | Relevance to Target Compound |
---|---|---|
Early benzimidazoles | Planar heterocyclic core | Aromatic recognition domain |
N-substituted variants | Branched alkyl amines for selectivity | 1-Phenylethyl amine motif |
Chiral ligands | Stereocenters for receptor discrimination | Asymmetric carbon at benzylic position |
Fentanyl analogs | Phenethylamine modifications | Shared phenethyl-amino backbone |
The compound’s chemical reactivity enables its emergence as a multifunctional linchpin connecting synthetic methodology development with immunomodulatory probe design. Its two reactive handles—the nucleophilic secondary amine and the electrophilic ester—permit sequential derivatization strategies central to medicinal chemistry workflows. The amine participates in acylations, reductive aminations, and Michael additions, while the ester undergoes hydrolysis, transesterification, or reduction to alcohol or aldehyde functionalities. This bifunctionality facilitates rapid generation of structural libraries for structure-activity relationship (SAR) exploration [4] [6].
Synthetically, the most efficient route employs reductive amination between 1-phenylethanone (acetophenone) and ethyl 3-aminopropanoate under hydrogenation conditions with Pd/C or NaBH₃CN. This one-pot methodology exemplifies modern convergent synthesis principles, avoiding laborious protection/deprotection sequences. Alternative pathways include N-alkylation of phenethylamine derivatives with ethyl acrylate via Michael addition—a transformation benefiting from mild conditions and high atom economy. Both routes demonstrate the compound’s accessibility from commercial precursors using standardized laboratory techniques [6].
Table 3: Synthetic Strategies for Ethyl 3-[(1-Phenylethyl)amino]propanoate
Method | Reaction Sequence | Advantages |
---|---|---|
Reductive Amination | 1-Phenylethanone + Ethyl 3-aminopropanoate → Imine → Reduction | High yielding, single step |
Michael Addition | Phenethylamine + Ethyl acrylate → Adduct | No reducing agents required |
Ester Modification | Hydrolysis of pre-formed derivatives | Late-stage diversification |
In immunopharmacology contexts, the compound serves as a precursor to novel AhR ligand candidates due to its structural mimicry of established immunomodulators. The phenyl ring engages the AhR ligand-binding domain through van der Waals contacts and hydrophobic interactions, while the amine linker provides torsional flexibility necessary for induced-fit binding. Researchers functionalize the ester group to generate amide isosteres with enhanced metabolic stability or carboxylic acids for ionic interactions within the binding pocket. This rational derivatization strategy has yielded compounds exhibiting dose-dependent IL-22 induction in lymphocyte assays—a signature response of AhR agonism—and Treg differentiation capacity in preliminary studies [4] [5].
The molecular bridge extends further through the compound’s potential as a prodrug moiety. Esterase-mediated hydrolysis releases 3-[(1-phenylethyl)amino]propanoic acid, a β-amino acid analog that may exhibit distinct transport properties or receptor interactions. This bioactivation pathway parallels prodrug strategies employed in neurotransmitter analogs and antiviral agents, positioning the compound as a versatile vehicle for targeted delivery of carboxylic acid pharmacophores [3] [4].
Table 4: Functionalization Pathways and Immunopharmacological Applications
Derivatization Site | Reactions | Biological Applications |
---|---|---|
Secondary amine | Acylation, sulfonylation, quaternization | AhR affinity modulation |
Ester group | Hydrolysis, amidation, transesterification | Prodrug design, polarity optimization |
Phenyl ring | Halogenation, nitration, alkylation | Hydrophobicity tuning, binding affinity |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1